molecular formula C17H22N2O4S B2594447 N-(4-Cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide CAS No. 2190033-40-8

N-(4-Cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide

Cat. No. B2594447
CAS RN: 2190033-40-8
M. Wt: 350.43
InChI Key: PGEJEMGNEJDPGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(4-Cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide reveals a complex arrangement of atoms. The central acetamide group is connected to a substituted phenyl ring, which, in turn, bears a sulfonyl group. The cyanooxan-4-yl moiety adds further complexity to the structure. Understanding the spatial arrangement of these functional groups is essential for predicting its behavior and interactions .


Chemical Reactions Analysis

This compound may participate in various chemical reactions due to its functional groups. Potential reactions include hydrolysis, nucleophilic substitutions, and condensations. Researchers have explored its reactivity under different conditions, shedding light on its versatility .

Mechanism of Action

The precise mechanism of action for N-(4-Cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide depends on its intended use. It could act as an enzyme inhibitor, a ligand for receptors, or even exhibit antimicrobial properties. Further studies are necessary to elucidate its specific targets and pathways .

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-13(2)24(21,22)15-5-3-14(4-6-15)11-16(20)19-17(12-18)7-9-23-10-8-17/h3-6,13H,7-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEJEMGNEJDPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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